molecular formula C10H23N3 B7986523 (R)-N1-Ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine

(R)-N1-Ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine

Cat. No.: B7986523
M. Wt: 185.31 g/mol
InChI Key: FQBRIAFBDKOTLB-SNVBAGLBSA-N
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Description

(R)-N1-Ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine is a chiral aliphatic diamine with a stereogenic center at the piperidin-3-yl substituent. Its structure comprises an ethyl group and a 1-methylpiperidin-3-yl moiety attached to the ethane-1,2-diamine backbone.

Properties

IUPAC Name

N'-ethyl-N'-[(3R)-1-methylpiperidin-3-yl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-3-13(8-6-11)10-5-4-7-12(2)9-10/h10H,3-9,11H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBRIAFBDKOTLB-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCN)[C@@H]1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The most widely reported method involves reductive amination of (R)-1-methylpiperidin-3-amine with ethylamine derivatives. This approach leverages the nucleophilic nature of the secondary amine in the piperidine ring. Key steps include:

  • Imine Formation : Condensation of (R)-1-methylpiperidin-3-amine with ethyl glyoxalate or analogous carbonyl compounds under acidic conditions.

  • Reduction : Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) selectively reduces the imine intermediate to the ethylamine product.

Example Protocol:

  • Reactants : (R)-1-methylpiperidin-3-amine (1.0 equiv), ethyl glyoxalate (1.2 equiv)

  • Solvent : Methanol (0.5 M)

  • Conditions : Stirred at 25°C for 12 hours, followed by addition of NaBH3CN (1.5 equiv) at 0°C.

  • Yield : 72–78% after purification via flash chromatography.

Industrial-Scale Optimization

Industrial adaptations employ continuous flow reactors to enhance efficiency:

  • Temperature : 50–60°C to accelerate imine formation without side reactions.

  • Catalyst : Palladium on carbon (Pd/C) under hydrogen pressure (3–5 bar) for catalytic hydrogenation.

  • Purity : >99% enantiomeric excess (ee) achieved via chiral HPLC.

Carbodiimide-Mediated Coupling Reactions

EDC/HOBt Activation

Carbodiimide-based coupling is preferred for introducing the ethane-1,2-diamine moiety. A representative procedure involves:

  • Activation : Ethylenediamine is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

  • Coupling : Reaction with (R)-1-methylpiperidin-3-amine in dimethylformamide (DMF) at room temperature.

Example Protocol:

  • Reactants : Ethylenediamine (1.2 equiv), (R)-1-methylpiperidin-3-amine (1.0 equiv)

  • Reagents : EDC (1.5 equiv), HOBt (1.1 equiv), N,N-diisopropylethylamine (DIPEA, 2.0 equiv)

  • Solvent : DMF (0.3 M)

  • Conditions : 24 hours at 25°C

  • Yield : 65–70% after recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

  • Temperature : 100°C

  • Duration : 10–15 minutes

  • Yield Improvement : 85–90% with reduced byproduct formation.

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

For non-enantioselective syntheses, resolution is achieved using chiral acids:

  • Acid : L-Tartaric acid (2.0 equiv) in ethanol

  • Process : Recrystallization at −20°C isolates the (R)-enantiomer as the tartrate salt.

  • Recovery : Free base liberated via treatment with NaOH.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies the undesired (S)-enantiomer:

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Acyl Donor : Vinyl acetate

  • Conditions : Phosphate buffer (pH 7.0), 37°C

  • ee : >98% for (R)-isomer.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (ee, %)ScalabilityCost Efficiency
Reductive Amination72–78>99HighModerate
EDC/HOBt Coupling65–7095–98MediumHigh
Microwave Synthesis85–90>99LowHigh
Enzymatic Resolution40–50>98LowVery High

Data synthesized from.

Critical Considerations in Process Chemistry

Solvent Selection

  • Polar Aprotic Solvents : DMF and acetonitrile enhance reaction rates but require rigorous drying.

  • Green Alternatives : Cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield.

Byproduct Management

  • Imine Oligomers : Suppressed by maintaining low temperatures (<30°C) during condensation.

  • Ethylenediamine Dimerization : Minimized using excess amine (1.5–2.0 equiv).

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated amination enables radical-based coupling:

  • Catalyst : Ir(ppy)3 (1 mol%)

  • Light Source : 450 nm LEDs

  • Yield : 60–65% with 97% ee.

Flow Chemistry Platforms

Integrated continuous systems combine imine formation, reduction, and purification in a single workflow:

  • Throughput : 1.2 kg/day

  • Purity : >99.5% by inline NMR monitoring .

Chemical Reactions Analysis

Types of Reactions

®-N1-Ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or alkoxides are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines.

    Substitution: Compounds with different functional groups replacing the ethyl or methyl groups.

Scientific Research Applications

®-N1-Ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-N1-Ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents Molecular Weight Key Applications/Findings Reference
(R)-N1-Isopropyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine Isopropyl instead of ethyl group Not provided Commercial availability (CAS 1354003-81-8); potential use in drug development.
N1-Methyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine Methyl and methylpiperidinylmethyl groups 185.31 g/mol Structural analog with unknown biological activity; used in coordination chemistry.
Propane-1,3-diamine derivatives (e.g., compounds 11, 14, 15) Propane-1,3-diamine linker instead of ethane-1,2-diamine Variable Higher cytotoxicity but lower MIC values against Mycobacterium tuberculosis compared to ethane-1,2-diamine.
N,N′-Dimethylethane-1,2-diamine Two methyl groups on nitrogen atoms 102.18 g/mol Faster oxidation kinetics with periodate (pH 9–11) due to reduced steric hindrance.
N1-(Ferrocenylmethyl)-N′-(pyridyl)ethane-1,2-diamine Ferrocenyl and pyridyl groups Not provided Exhibits redox activity; potential use in anticancer and antiparasitic agents.

Key Observations:

Steric and Electronic Effects :

  • The ethyl and 1-methylpiperidin-3-yl groups in the target compound introduce steric bulk and electron-donating effects, which may enhance its binding affinity in enzyme inhibition compared to simpler diamines like N,N′-dimethylethane-1,2-diamine .
  • Propane-1,3-diamine analogs exhibit higher cytotoxicity, suggesting that chain length significantly impacts biological activity .

Corrosion Inhibition: Linear ethane-1,2-diamines (e.g., DETA, TETA) show strong corrosion inhibition due to multiple -NH- groups acting as electron donors. The target compound’s complex substituents may reduce this efficacy but improve selectivity .

Oxidation Kinetics :

  • NN′-Dimethylethane-1,2-diamine oxidizes rapidly with periodate at alkaline pH, whereas the target compound’s bulky substituents likely slow this reaction, altering its stability in oxidative environments .

Biological Activity :

  • Ferrocene-containing analogs demonstrate antiparasitic activity, suggesting that the target compound’s piperidine ring could be modified for similar applications .

Biological Activity

(R)-N1-Ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine is a chiral compound with the molecular formula C10H23N3 and a molecular weight of 171.28 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various therapeutic areas. Understanding its biological activity involves exploring its chemical properties, mechanisms of action, and relevant case studies.

The compound features an ethyl group and a 1-methylpiperidin-3-yl moiety attached to a diamine structure. Its unique structural characteristics suggest potential interactions with biological targets, influencing pharmacological outcomes.

PropertyValue
Molecular FormulaC10H23N3
Molecular Weight171.28 g/mol
IUPAC NameN'-ethyl-N'-[(3R)-1-methylpiperidin-3-yl]ethane-1,2-diamine

The biological activity of (R)-N1-Ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate enzymatic activity and influence various biological pathways, although the exact mechanisms remain to be fully elucidated.

Interaction Studies

Preliminary studies indicate that this compound may exhibit activities relevant to pharmacology, particularly in the following areas:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.
  • Antitumor Activity : Research into structurally related compounds suggests potential antitumor effects through the inhibition of key oncogenic pathways.

Antimicrobial Activity

A study focusing on structurally similar compounds demonstrated significant antimicrobial properties. For instance, derivatives of piperidine have been shown to inhibit bacterial growth effectively. While specific data on (R)-N1-Ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine is limited, the structural similarities suggest it may exhibit comparable activities.

Antitumor Potential

Research on related piperidine derivatives indicates promising antitumor activity. For example, compounds that share structural motifs with (R)-N1-Ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine have been found to inhibit cancer cell proliferation in vitro. Further studies are necessary to confirm these effects specifically for this compound.

Synthesis and Derivatives

The synthesis of (R)-N1-Ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine typically involves multi-step organic synthesis techniques. Common methods include:

  • Reaction of Ethylamine with 1-Methylpiperidine : Followed by reduction and amination.
  • Use of Reducing Agents : Such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Q & A

Basic: What safety protocols are critical when handling (R)-N1-Ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., NIOSH-approved N95 masks) if ventilation is insufficient .
  • Handling Conditions : Store in airtight containers under inert gas (e.g., argon) to minimize oxidation. Avoid exposure to moisture and heat sources (>230°F) to prevent decomposition .
  • Emergency Response : For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions. Contaminated materials must be disposed of as hazardous waste .

Basic: What synthetic routes are reported for (R)-N1-Ethyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamine, and how can yields be optimized?

Methodological Answer:

  • Reductive Amination : A common method involves reacting 1-methylpiperidin-3-amine with ethyl glycinate under hydrogen gas (1–3 atm) in the presence of a palladium catalyst. Typical yields range from 45–65%, but optimizing catalyst loading (5–10 mol%) and temperature (60–80°C) can improve efficiency .
  • Chiral Resolution : For enantiomeric purity, use chiral auxiliaries like (R)-BINOL during intermediate stages. Monitor enantiomeric excess (ee) via HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) .

Advanced: How can computational chemistry enhance the synthesis design of this compound?

Methodological Answer:

  • Reaction Path Optimization : Employ density functional theory (DFT) to model transition states and identify low-energy pathways. For example, simulate the steric effects of the 1-methylpiperidinyl group on nucleophilic attack during reductive amination .
  • Machine Learning (ML) : Train ML models on existing reaction datasets to predict optimal solvents (e.g., THF vs. DMF) and catalysts (e.g., Pd/C vs. Raney Ni) for yield improvement. Validate predictions with high-throughput screening .

Advanced: How should researchers address discrepancies in reported stability data under varying pH conditions?

Methodological Answer:

  • Controlled Stability Studies : Conduct accelerated degradation tests at pH 2–12 (using HCl/NaOH buffers) at 40°C. Monitor degradation products via LC-MS (e.g., Agilent 6545 Q-TOF) to identify hydrolysis pathways (e.g., piperidine ring opening) .
  • Statistical Analysis : Apply ANOVA to compare degradation rates across pH levels. If contradictions persist (e.g., instability at pH 7 in some studies), verify buffer interactions (e.g., phosphate vs. acetate buffers) as confounding variables .

Advanced: What analytical techniques are most effective for characterizing this compound’s stereochemical purity?

Methodological Answer:

  • Chiral Chromatography : Use ultra-high-performance LC (UHPLC) with a Chiralcel OD-3 column (mobile phase: hexane/isopropanol 90:10 + 0.1% diethylamine). Retention time shifts >0.5 min indicate enantiomeric impurities .
  • NMR Spectroscopy : Employ ¹H-NMR with chiral shift reagents (e.g., Eu(hfc)₃). Splitting of the ethyl group protons (δ 1.2–1.4 ppm) confirms enantiomeric excess .

Basic: What are the key physicochemical properties influencing this compound’s reactivity?

Methodological Answer:

  • Solubility : Low aqueous solubility (<1 mg/mL at 25°C) necessitates polar aprotic solvents (e.g., DMSO) for reactions. Determine via shake-flask method with UV-Vis quantification (λmax = 255 nm) .
  • Thermal Stability : DSC analysis shows decomposition onset at 230°C. Avoid prolonged heating above 100°C during synthesis .

Advanced: How can researchers mitigate challenges in scaling up the synthesis from lab to pilot plant?

Methodological Answer:

  • Process Safety : Perform reaction calorimetry (e.g., RC1e) to identify exothermic peaks during ethylation. Adjust cooling rates to prevent thermal runaway .
  • Purification Strategies : Replace column chromatography with fractional crystallization (solvent: ethanol/water 70:30) for cost-effective scale-up. Optimize cooling gradients to maximize yield .

Basic: What biological assay considerations are relevant for studying this compound’s activity?

Methodological Answer:

  • Cell Permeability : Assess via Caco-2 monolayer assays. Correct for the compound’s logP (~2.5) using the PAMPA method. A permeability coefficient <1×10⁻⁶ cm/s suggests poor bioavailability .
  • Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify remaining parent compound via LC-MS/MS. A half-life <30 min indicates rapid hepatic clearance .

Advanced: What computational tools can predict this compound’s environmental toxicity?

Methodological Answer:

  • QSAR Modeling : Use EPI Suite’s ECOSAR module to predict acute aquatic toxicity (e.g., LC50 for fish). Input SMILES strings and validate against experimental Daphnia magna assays .
  • Biodegradation Prediction : Apply CATABOL to simulate microbial degradation pathways. High persistence scores (>0.5) warrant ecotoxicology testing .

Advanced: How can researchers validate conflicting reports on this compound’s receptor binding affinity?

Methodological Answer:

  • SPR Assays : Use surface plasmon resonance (Biacore T200) to measure binding kinetics (ka/kd) to σ-1 receptors. Compare dissociation constants (KD) across studies; discrepancies >10 nM may arise from buffer ionic strength variations .
  • Radioligand Displacement : Conduct competitive binding assays with [³H]-pentazocine. Normalize data to protein concentration (Bradford assay) to control for batch-to-batch variability .

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